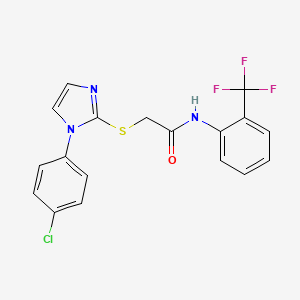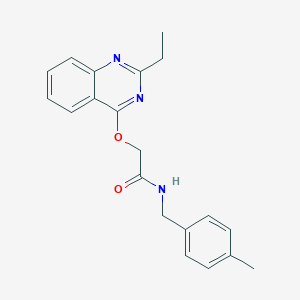
2-((2-ethylquinazolin-4-yl)oxy)-N-(4-methylbenzyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The study and application of complex organic compounds, including those with quinazoline and acetamide moieties, play a crucial role in various scientific fields, such as medicinal chemistry, environmental science, and synthetic chemistry. These compounds are often explored for their unique chemical behaviors, potential pharmaceutical applications, and their roles in biological systems.
Synthesis Analysis
Compounds containing oxazoline rings, such as the related "2-((2-ethylquinazolin-4-yl)oxy)-N-(4-methylbenzyl)acetamide," are known for their versatility in asymmetric catalysis due to their modular nature and ready accessibility. The synthesis of oxazoline-containing ligands has been detailed, highlighting their application in a wide range of metal-catalyzed transformations (Hargaden & Guiry, 2009).
Molecular Structure Analysis
The structural analysis of compounds with oxazoline rings reveals their significance in ligand design for catalysis. These structures facilitate close proximity of the enantiocontrolling stereocenter to the metal active site, directly influencing the stereochemical outcomes of reactions. This principle is crucial in understanding the molecular structure and activity of related compounds.
Chemical Reactions and Properties
Oxazoline moieties play a significant role in medicinal chemistry due to their wide range of biological activities. The synthesis and application of oxazolines show their versatility in chemical reactions, offering antibacterial, antifungal, and antimicrobial properties, among others (Bansal & Halve, 2015).
科学的研究の応用
Synthesis and Chemical Properties
Quinazolinone derivatives have been extensively studied for their diverse chemical properties and synthesis methodologies. For instance, novel quinazolinyl acetamides have been synthesized and investigated for their analgesic and anti-inflammatory activities, revealing the potential for medicinal applications. One compound, in particular, showed significant potency compared to standard treatments like diclofenac sodium, highlighting the therapeutic potential of these compounds (Alagarsamy et al., 2015). Furthermore, other studies focused on the synthesis of substituted quinazolinones, exploring their pharmacological significance, including anti-inflammatory and antibacterial activities. This underscores the broad spectrum of biological activities associated with quinazolinone derivatives and their potential as lead compounds for drug development (Ch. Rajveer et al., 2010).
Biological Activities and Applications
The biological activities of quinazolinone derivatives extend to antimicrobial and antitumor effects, with several compounds demonstrating promising results in vitro. For instance, certain quinazolinone analogs have shown significant antimicrobial properties against a range of pathogens, indicating their potential as novel antimicrobial agents. This highlights the versatility of quinazolinone derivatives in addressing various biomedical challenges, including resistance to existing antibiotics (Saravanan et al., 2015). Additionally, some quinazolinones have exhibited notable antitumor activity, further underscoring their potential in the development of new cancer therapies. The breadth of biological activities associated with these compounds suggests their versatility and potential utility in medicinal chemistry and drug development (Al-Suwaidan et al., 2016).
特性
IUPAC Name |
2-(2-ethylquinazolin-4-yl)oxy-N-[(4-methylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-3-18-22-17-7-5-4-6-16(17)20(23-18)25-13-19(24)21-12-15-10-8-14(2)9-11-15/h4-11H,3,12-13H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZFSXHJCYWOFOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2C(=N1)OCC(=O)NCC3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-ethylquinazolin-4-yl)oxy)-N-(4-methylbenzyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2R,3R)-2-(2-Propan-2-ylpyrazol-3-yl)oxolan-3-yl]prop-2-enamide](/img/structure/B2498174.png)
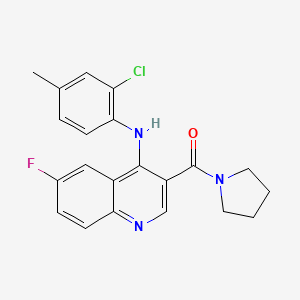
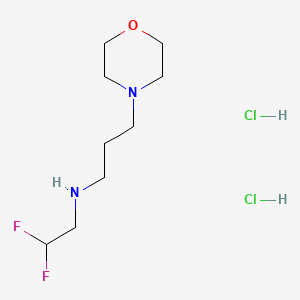
![7-Chloro-2-(5-methylisoxazol-3-yl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2498178.png)
![1-{4H,5H,6H-cyclopenta[b]thiophene-2-carbonyl}-4-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)piperazine](/img/structure/B2498179.png)
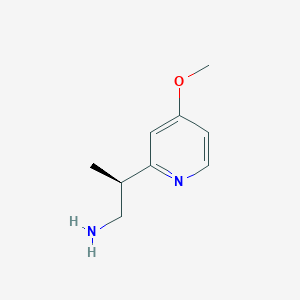
![4,8-Bis(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2498182.png)
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(N-cyclopentyl-N-methylsulfamoyl)benzamide](/img/structure/B2498185.png)

![6-Bromo-3-(ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 4-methoxybenzoate](/img/structure/B2498187.png)
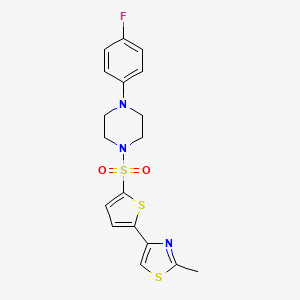
![2,4-dichloro-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2498192.png)
![2-(2-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)pyridazin-3(2H)-one](/img/structure/B2498193.png)
